Magnesium ionophore IV

Descripción

Overview of Ionophores in Chemical and Biological Research

Ionophores are a class of lipid-soluble chemical compounds that reversibly bind ions and facilitate their transport across hydrophobic membranes, such as the lipid bilayers of living cells or synthetic membranes. wikipedia.orgnih.gov Structurally, an ionophore typically consists of a hydrophilic center that binds a specific ion and a hydrophobic exterior that allows the entire complex to move through the lipid environment of the membrane. wikipedia.org This ability to transport ions across membranes makes them indispensable tools in chemical and biological research. scbt.com

There are two primary types of ionophores: mobile carriers and channel formers. slideshare.net Mobile carrier ionophores, like Magnesium Ionophore IV, encapsulate an ion and diffuse from one side of the membrane to the other, releasing the ion. wikipedia.org Channel-forming ionophores create a hydrophilic pore through the membrane, allowing ions to pass through. slideshare.net

In biochemistry and cell physiology, ionophores are used to perturb ion gradients across cellular and organellar membranes. wikipedia.orgscbt.com This allows researchers to study the specific roles of ions like magnesium (Mg²⁺), calcium (Ca²⁺), potassium (K⁺), and sodium (Na⁺) in fundamental biological processes, including signal transduction, ATP synthesis, and metabolic regulation. scbt.comannualreviews.org In analytical chemistry, the selectivity of certain ionophores for specific ions is leveraged to design highly sensitive and specific ion-selective electrodes (ISEs) and sensors for quantifying ion concentrations in complex mixtures, including biological and environmental samples. scbt.com

Historical Context and Chemical Identity of this compound (ETH 7025)

The development of selective magnesium ionophores was driven by the scientific need for accurate tools to measure Mg²⁺ concentrations, particularly in complex biological fluids. Early ionophores often lacked the necessary selectivity, indiscriminately transporting various divalent cations. The search for better magnesium ionophores led to the investigation of several classes of compounds, including β-diketones and various malondiamides. researchgate.net

This compound, also known by its developmental designation ETH 7025, emerged from this systematic research. sigmaaldrich.comsigmaaldrich.com It was developed at the Swiss Federal Institute of Technology (ETH) in Zurich as part of an effort to create ionophores with improved selectivity for magnesium over other biologically prevalent cations, especially calcium. ethz.chgoogle.com ETH 7025 is a synthetic, neutral carrier belonging to the tripodal tris(malondiamide) class of compounds. researchgate.net Its structure is designed to form a stable 1:1 octahedral complex with the magnesium ion, a feature that contributes to its selectivity. researchgate.net The development of ETH 7025 and similar compounds represented a significant step forward in the creation of reliable magnesium-selective electrodes. ethz.ch

| Property | Value |

|---|---|

| Common Name | This compound |

| Synonym | ETH 7025 sigmaaldrich.com |

| IUPAC Name | N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide |

| Systematic Name | N,N′,N′′-Tris[3-(heptylmethylamino)-3-oxopropionyl]-8,8′-iminodioctylamine sigmaaldrich.com |

| CAS Number | 135734-39-3 sigmaaldrich.com |

| Molecular Formula | C₄₉H₉₄N₆O₆ sigmaaldrich.com |

| Molecular Weight | 863.31 g/mol sigmaaldrich.com |

Significance in Advancing Magnesium Homeostasis and Sensing Research

The primary significance of this compound (ETH 7025) lies in its application as the active component in magnesium-selective electrodes (ISEs). sigmaaldrich.comsigmaaldrich.com These electrodes provide an effective and reliable method for measuring the activity of free (ionized) magnesium in various aqueous samples, most notably in biological fluids like blood serum and plasma. sigmaaldrich.comsigmaaldrich.comagscientific.com The ionophore's lipophilic nature makes it well-suited for incorporation into the liquid polymer membranes used in these electrodes. avantorsciences.com

The ability to accurately quantify ionized magnesium is crucial for advancing research into magnesium homeostasis—the intricate set of processes by which organisms regulate their magnesium levels. researchgate.netkup.at Magnesium is the second most abundant intracellular cation and acts as an essential cofactor for over 300 enzymes, playing a critical role in energy metabolism, protein and nucleic acid synthesis, and neuromuscular function. nih.govresearchgate.net Dysregulation of magnesium homeostasis is implicated in numerous pathological conditions. nih.gov

By enabling precise measurements, ISEs based on ETH 7025 have allowed researchers to investigate the dynamics of magnesium in health and disease. researchgate.netnih.gov For instance, these tools are used in clinical chemistry to identify magnesium deficiencies (hypomagnesemia) or excess (hypermagnesemia) from blood samples. agscientific.com Research applications include studying the modulation of intracellular magnesium by factors like pH and hormones, which is fundamental to understanding cellular regulation. nih.gov While ETH 7025 has been instrumental, it is noted that its selectivity over calcium can be a limiting factor in certain applications, and research continues to produce new ionophores with even greater discrimination. acs.org

| Selectivity Coefficient | Reported Value (log KPotMg,M) |

|---|---|

| vs. Calcium (Ca²⁺) | -1.2 researchgate.netresearchgate.net |

| vs. Potassium (K⁺) | -2.9 researchgate.netresearchgate.net |

| vs. Sodium (Na⁺) | -4.1 researchgate.netresearchgate.net |

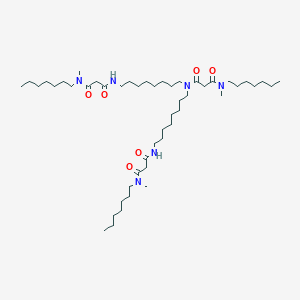

Structure

2D Structure

Propiedades

IUPAC Name |

N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94N6O6/c1-7-10-13-22-29-36-52(4)46(58)41-44(56)50-34-27-20-16-18-25-32-39-55(49(61)43-48(60)54(6)38-31-24-15-12-9-3)40-33-26-19-17-21-28-35-51-45(57)42-47(59)53(5)37-30-23-14-11-8-2/h7-43H2,1-6H3,(H,50,56)(H,51,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGTBZZVHYIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC)C(=O)CC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395136 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135734-39-3 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Molecular Engineering of Magnesium Ionophore Iv

Derivatization and Functionalization for Advanced Probes and Sensors

Covalent Conjugation for Immobilized Probes (e.g., HaloTag Fusion)

Covalent modification involves forming a stable chemical bond between the ionophore, or a derivative, and another molecule, such as a protein. aklectures.com This strategy is employed to create immobilized probes that can be targeted to specific locations, overcoming issues like probe diffusion which can hinder long-term, high-resolution measurements. rsc.org

A prime example of this approach is the development of an immobilized magnesium probe through covalent conjugation with the HaloTag protein. rsc.org The HaloTag system is based on a modified bacterial dehalogenase that forms a highly specific and irreversible covalent bond with a synthetic ligand. nih.govmolbiolcell.org In a notable study, a fluorescent magnesium probe was chemically modified to include a chloroalkane linker, enabling it to bind covalently to HaloTag proteins expressed within specific cellular compartments. rsc.org

This fusion, referred to as HaloTag-MGH, allows for the precise anchoring of the magnesium-sensing molecule to organelles such as the nucleus or mitochondria. The key advantage of this immobilization is the ability to conduct long-term imaging of magnesium ion dynamics, for periods extending up to 24 hours, without loss of the probe from the region of interest. rsc.org The research demonstrated that while the conjugation slightly altered the probe's binding affinity, its selectivity for magnesium over other cations like calcium remained suitable for visualizing intracellular magnesium dynamics. rsc.org

Table 1: Spectroscopic and Binding Properties of HaloTag-Conjugated Magnesium Probe (HaloTag-MGH)

This table summarizes the key performance characteristics of a magnesium-sensitive fluorescent probe after being covalently conjugated to the HaloTag protein, as compared to the unconjugated probe. Data sourced from rsc.org.

| Property | Value |

|---|---|

| Mg²⁺ Dissociation Constant (Kd) | 1.6 mM |

| Ca²⁺ Dissociation Constant (Kd) | 6.5 mM |

| Fluorescence Quantum Yield (Φ) - Free | 0.01 |

| Fluorescence Quantum Yield (Φ) - Mg²⁺ Bound | 0.22 |

| Maximum Excitation Wavelength (λex) | 492 nm |

| Maximum Emission Wavelength (λem) | 517 nm |

Integration into Polymer Matrices and Nanostructures

A prevalent method for creating robust sensors, particularly ion-selective electrodes (ISEs), is the physical integration of Magnesium Ionophore IV into a polymeric support structure. researchgate.net This approach does not involve covalent bonding but relies on the entrapment of the ionophore within a plasticized polymer matrix, most commonly poly(vinyl chloride) (PVC). researchgate.netsigmaaldrich.com The resulting formulation is a liquid membrane where the ionophore acts as the active sensing component, selectively binding and transporting magnesium ions. sigmaaldrich.com

The performance of these polymer-based sensors is highly dependent on the composition of the membrane. Key components include the PVC matrix, a plasticizer (such as 2-nitrophenyl octyl ether) to ensure membrane fluidity, and a lipophilic salt containing anionic sites (like potassium tetrakis(4-chlorophenyl)borate) to improve ion-exchange kinetics and electrode stability. researchgate.netsigmaaldrich.com This composition is optimized to create electrodes for assaying Mg²⁺ activity in complex samples like human blood serum. sigmaaldrich.comavantorsciences.com

Table 2: Recommended Composition for a this compound-Based PVC Membrane

This table details a typical formulation for an ion-selective membrane used in electrodes for magnesium detection. Data sourced from sigmaaldrich.com.

| Component | Function | Weight Percentage |

|---|---|---|

| This compound | Selective Mg²⁺ Carrier | ~1.0% |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | ~33% |

| 2-Nitrophenyl octyl ether (NPOE) | Plasticizer | ~65% |

| Potassium tetrakis(4-chlorophenyl)borate | Anionic Additive | ~1.0% |

Table 3: Selectivity Characteristics of a this compound-Based Electrode

This table presents the potentiometric selectivity coefficients (log KPotMg,M) of a typical this compound-based electrode, indicating its preference for magnesium over other interfering cations. A more negative value signifies higher selectivity for Mg²⁺. Data sourced from sigmaaldrich.com.

| Interfering Ion (M) | log KPotMg,M |

|---|---|

| Ca²⁺ | -1.3 |

| Na⁺ | -2.1 |

| K⁺ | -1.1 |

| NH₄⁺ | -1.2 |

| Li⁺ | -1.4 |

More recently, research has focused on integrating ionophores into nanostructures to leverage their unique properties, such as high surface-area-to-volume ratios and enhanced electrochemical activity. diva-portal.org For instance, selective magnesium sensors have been developed using functionalized zinc oxide (ZnO) nanorods. diva-portal.org In this design, a membrane containing a magnesium-selective ionophore is coated onto an array of ZnO nanorods, which serve as the signal transducer. This nanostructured architecture provides a large dynamic range for detection and has demonstrated a Nernstian sensitivity of 26.1 mV/decade in measuring Mg²⁺ concentrations. diva-portal.org Other nanostructures, such as multi-walled carbon nanotubes (MWCNTs) and polymersomes, have also been explored as matrices for various ionophores, highlighting a versatile and evolving platform for sensor development. rsc.orgmdpi.com

Physicochemical Basis of Magnesium Ionophore Iv Selectivity and Recognition

Ion-Binding Mechanism and Complex Stoichiometry

The interaction between Magnesium Ionophore IV and the Mg²⁺ ion is a sophisticated process of molecular recognition, leading to the formation of a stable and well-defined complex.

This compound is a tris(malondiamide) derivative, a structural motif that is crucial for its function. The three malondiamide arms of the ionophore are positioned to effectively encapsulate the magnesium ion. Research has shown that these arms coordinate with a single Mg²⁺ ion, forming a stable 1:1 ligand-ion complex. researchgate.net This complex adopts an octahedral geometry, a preferred coordination environment for the small, highly charged Mg²⁺ ion. The oxygen atoms from the amide groups of the ionophore act as Lewis bases, donating electron pairs to the magnesium ion and creating a coordination sphere that satisfies the ion's electronic requirements. This well-defined, sterically matched cavity is a primary determinant of the ionophore's selectivity.

From a kinetic perspective, the successful function of the ionophore in an ion-selective electrode (ISE) implies that the rates of complexation and decomplexation are sufficiently rapid to establish a reversible equilibrium at the membrane-solution interface. This allows for a stable and reproducible potentiometric response that accurately reflects changes in the activity of Mg²⁺ in the sample.

Potentiometric Selectivity Profiles and Interfering Cations

The analytical utility of an ionophore is defined by its ability to respond to a target ion while ignoring others. This is quantified by the potentiometric selectivity coefficient (K), with lower values indicating better selectivity.

This compound exhibits a high degree of selectivity for Mg²⁺ over other cations commonly found in biological fluids, such as calcium (Ca²⁺), potassium (K⁺), and sodium (Na⁺). The selectivity is most challenged by Ca²⁺ due to its identical charge and similar ionic radius. However, the ionophore's structure is optimized to prefer the coordination geometry of Mg²⁺. The potentiometric selectivity coefficients, determined by the separate solution method (SSM), quantify this preference. researchgate.net

| Interfering Ion | logKMg/Interferent |

| Calcium (Ca²⁺) | -1.2 |

| Potassium (K⁺) | -2.9 |

| Sodium (Na⁺) | -4.1 |

| Data sourced from reference researchgate.net |

As the data indicates, the ionophore is significantly more responsive to magnesium than to sodium, potassium, or even the challenging calcium ion.

The performance of this compound (ETH 7025) can be contextualized by comparing it to other neutral carriers developed for magnesium sensing.

Magnesium Ionophore II : This ionophore has been noted to have limited selectivity, making it less suitable for applications in physiological saline where interfering ions are prevalent. researchgate.net

Magnesium Ionophore III (ETH 4030) : An earlier developed dipodal ionophore.

Magnesium Ionophore VI (ETH 5506) : This is another highly lipophilic ionophore described as having sufficient selectivity for measurements in blood serum. nih.govacs.org

A key structural advantage of Ionophore IV is its tripodal design, which allows for the formation of encapsulating octahedral complexes. This has been shown to improve Mg²⁺/Ca²⁺ selectivity by approximately tenfold compared to earlier dipodal ionophores. researchgate.net While direct side-by-side quantitative comparisons under identical conditions are limited in the literature, the available data and qualitative assessments suggest a hierarchy in performance for clinical applications.

Table 2: Comparative Selectivity of Magnesium Ionophores

| Ionophore | Key Selectivity Characteristic | logKMg/Ca | logKMg/Na | logKMg/K |

|---|---|---|---|---|

| This compound | High selectivity due to tripodal design forming 1:1 octahedral complexes. | -1.2 researchgate.net | -4.1 researchgate.net | -2.9 researchgate.net |

| Magnesium Ionophore II | Described as having "limited selectivity". researchgate.net | N/A | N/A | N/A |

| Magnesium Ionophore VI | Sufficient selectivity for serum measurements. nih.govacs.org | N/A | N/A | N/A |

| "Conventional" Mg²⁺ Ionophore | Representative of standard dipodal ionophores. | -2.77 researchgate.net | -3.46 researchgate.net | -2.24 researchgate.net |

N/A: Specific values not available in the cited sources for a direct comparison.

Despite the inherent selectivity of this compound, the high concentration of interfering ions in clinical samples, particularly Ca²⁺, necessitates strategies to ensure analytical accuracy. researchgate.netnih.gov Several approaches are employed to mitigate this interference:

Membrane Composition Optimization : The performance of the ionophore is critically dependent on the composition of the poly(vinyl chloride) (PVC) membrane in which it is embedded. nih.govresearchgate.net

Plasticizers : The choice and concentration of the plasticizer (e.g., o-nitrophenyl octyl ether) influences the dielectric constant of the membrane and the mobility of the ion-ionophore complex, thereby affecting the electrode's selectivity. researchgate.netagscientific.com

Anionic Additives : Incorporating lipophilic anionic sites, such as sodium tetraphenylborate (B1193919) (NaTPB), into the membrane is crucial. These additives help to reduce the membrane resistance and can improve the selectivity for divalent over monovalent cations by establishing a Donnan potential.

Use of Masking Agents : A highly effective strategy involves the pre-treatment of the sample with a solution containing agents that selectively complex the interfering ions.

For the significant interference from Ca²⁺, the chelating agent EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is particularly effective. At a controlled pH of approximately 6.5, EGTA binds Ca²⁺ with a much higher affinity than Mg²⁺. This effectively "masks" the calcium ions, suppressing the electrode's response to Ca²⁺ by several orders of magnitude while leaving the response to Mg²⁺ unaffected. This approach dramatically improves the accuracy of magnesium measurements in matrices like blood serum.

Mathematical Correction : In some analytical systems, the known selectivity coefficient for an interfering ion can be used to mathematically correct the measured potential, provided the concentration of the interfering ion is also measured simultaneously. researchgate.netnih.gov

Influence of Membrane Microenvironment on Ion Recognition

The polymeric membrane of an ISE creates a distinct phase that facilitates the selective binding and transport of the target ion. The components of this membrane are carefully chosen to optimize the performance of the ionophore.

Role of Plasticizers (e.g., o-NPOE, Chloroparaffin)

Plasticizers are essential components of the ISE membrane, ensuring its homogeneity, elasticity, and the mobility of the ionophore-ion complex. The physicochemical properties of the plasticizer, most notably its dielectric constant, have a direct impact on the selectivity of the ionophore.

o-Nitrophenyl octyl ether (o-NPOE) is a commonly used plasticizer in ISEs featuring this compound. Its high dielectric constant is a key factor in enhancing the selectivity for Mg²⁺ over other cations, particularly Ca²⁺. A higher dielectric constant of the membrane phase, influenced by o-NPOE, is thought to favor the complexation of ions that form less voluminous and more charged complexes, which is the case for Mg²⁺ with this compound. This contributes to improved sensitivity and selectivity of the electrode.

In contrast to the well-documented use of o-NPOE, there is a lack of available scientific literature detailing the use of chloroparaffin (B33725) as a plasticizer in conjunction with this compound for magnesium-selective electrodes. Research has predominantly focused on plasticizers like o-NPOE due to their favorable dielectric properties.

| Plasticizer | Common Abbreviation | Reported Dielectric Constant (Pure) | Effect on Mg²⁺ Selectivity |

|---|---|---|---|

| o-Nitrophenyl octyl ether | o-NPOE | ~24 | Enhances selectivity due to high dielectric constant |

| Chloroparaffin | N/A | Varies | No specific data available for use with this compound |

Optimization of Lipophilic Anion Salt-to-Ionophore Ratios

The incorporation of lipophilic anionic salts, such as potassium tetrakis(p-chlorophenyl)borate (KTpCIPB), into the membrane is crucial for the proper functioning of ISEs based on neutral carriers like this compound. These salts act as ion-exchangers, ensuring charge neutrality within the membrane phase and reducing the membrane's electrical resistance.

The molar ratio of the lipophilic anion salt to the ionophore is a critical parameter that must be optimized to achieve the best electrode performance. An insufficient amount of the anionic salt can lead to a non-Nernstian response, while an excess can potentially interfere with the ionophore's complexation of the target ion.

Detailed research into the optimization of magnesium-selective electrodes has led to specific, effective membrane compositions. For an ISE utilizing this compound, an optimized membrane composition has been reported with the following weight percentages:

This compound (ETH 7025): 1%

Poly(vinyl chloride) (PVC): 30%

o-Nitrophenyl octyl ether (o-NPOE): 65%

Potassium tetrakis(p-chlorophenyl)borate (KTpCIPB): A molar ratio of 1.55 relative to the ionophore.

This specific ratio of the lipophilic anion salt to the ionophore has been demonstrated to yield a highly selective and stable response for Mg²⁺ ions.

| Component | Role | Optimized Concentration (by weight) | Molar Ratio (relative to Ionophore) |

|---|---|---|---|

| This compound (ETH 7025) | Ionophore | 1% | 1 |

| Poly(vinyl chloride) | Membrane Matrix | 30% | N/A |

| o-Nitrophenyl octyl ether | Plasticizer | 65% | N/A |

| Potassium tetrakis(p-chlorophenyl)borate | Lipophilic Anion Salt | Variable | 1.55 |

Methodological Applications of Magnesium Ionophore Iv in Ion Selective Electrode Systems

Fabrication and Characterization of Magnesium-Selective Electrodes (ISEs)

The most common approach for constructing a magnesium-selective electrode using Magnesium Ionophore IV involves a solvent polymeric membrane. This membrane is typically a physical mixture of several components dissolved in a volatile solvent like tetrahydrofuran, which is then allowed to evaporate, leaving a thin, active polymeric layer. nih.gov

The essential components of the membrane are:

Polymer Matrix: Poly(vinyl chloride) (PVC) is frequently used to provide a stable, inert support structure for the other components. nih.govgoogle.com

Plasticizer: A plasticizer is incorporated to ensure the membrane remains flexible and allows for the mobility of the ionophore and the target ions within the membrane phase. The choice of plasticizer can influence the electrode's selectivity and lifetime. nih.gov

Ionophore: this compound (ETH 7025) is the active component responsible for selectively binding with Mg²⁺ ions. sigmaaldrich.comresearchgate.net Typically, a small weight percentage (around 1%) of the ionophore is used in the membrane cocktail. nih.govoup.com

Ionic Additives: Sometimes, lipophilic salts are added to the membrane. These additives can reduce membrane resistance and improve the stability and detection limit of the electrode. google.com

These components are carefully balanced to optimize the electrode's analytical performance for use in complex biological samples such as undiluted blood serum, plasma, and urine. nih.govagscientific.comntsensors.com A significant challenge in these applications is the interference from other cations, particularly calcium (Ca²⁺), which is often present at much higher concentrations. agscientific.comnih.gov

| Component | Typical Weight % | Function |

|---|---|---|

| This compound (ETH 7025) | ~1% | Selective Mg²⁺ binding |

| Poly(vinyl chloride) (PVC) | ~33% | Polymer matrix support |

| Plasticizer | ~66% | Ensures membrane flexibility and ion mobility |

| Ionic Additive (e.g., lipophilic salt) | Variable | Improves electrical properties and stability |

To measure intracellular free magnesium concentration, conventional ISEs are miniaturized into ion-selective microelectrodes (ISMEs). These microelectrodes are essential tools for physiological and biological research, allowing for direct, real-time recording of Mg²⁺ activity within single cells and tissues. nih.gov

The development of Mg²⁺-selective microelectrodes has progressed from liquid-contact designs to more robust solid-contact configurations. ulpgc.esresearchgate.net

Liquid-Contact ISMEs: These traditional microelectrodes utilize an internal filling solution containing a fixed concentration of MgCl₂ and a reference electrode. ulpgc.es While effective, they can have limitations such as slower response times. researchgate.netull.es

Solid-Contact ISMEs: To overcome the limitations of liquid-filled microelectrodes, solid-contact versions have been developed. These often use a conductive polymer or a carbon fiber as the internal contact, which eliminates the need for an internal filling solution. ulpgc.esresearchgate.net This design results in a more robust electrode with a faster response time and lower internal resistance, leading to improved spatial resolution in imaging applications like scanning electrochemical microscopy (SECM). researchgate.netull.es

The improved performance of solid-contact microelectrodes enhances their capability for mapping the distribution of magnesium ions, which is particularly useful in studies such as monitoring corrosion processes of magnesium-based alloys or understanding the role of magnesium in skeletal and ventricular muscle. nih.govresearchgate.net

| Characteristic | Liquid-Contact Microelectrode | Solid-Contact Microelectrode |

|---|---|---|

| Internal Component | Aqueous filling solution (e.g., 10 mM MgCl₂) | Conductive polymer or carbon fiber |

| Internal Resistance | Higher | Lower |

| Response Time | Slower | Faster |

| Robustness | Less robust | More robust |

Potentiometric Measurement Techniques and Data Analysis

Potentiometry with ISEs measures the potential difference between the ion-selective electrode and a reference electrode, which is then related to the activity (approximated by concentration) of the target ion in the sample. Accurate analysis requires proper calibration and, in some cases, advanced analytical setups.

Calibration is a critical step to ensure the accuracy of ISE measurements. ntsensors.com It involves measuring the electrode's response to standard solutions of known magnesium concentration to generate a calibration curve.

Separate Solution Method: In this method, the electrode's response is measured in a series of solutions each containing only the primary ion (Mg²⁺) at different concentrations. The selectivity of the electrode for magnesium over an interfering ion (like Ca²⁺) is then determined by measuring the response in separate solutions containing only the interfering ion.

Mixed Solution Method: This method is often preferred for biological samples as it more closely mimics the sample matrix. Here, the electrode's response is measured in solutions containing a fixed concentration of the interfering ion while varying the concentration of the primary magnesium ion. oup.com

For clinical applications, such as measuring magnesium in blood serum, the calibration standards are often prepared with a background composition of ions (Na⁺, K⁺, Ca²⁺) that matches physiological levels. oup.comnih.gov Due to the significant interference from calcium, a common strategy involves first measuring the calcium activity in the sample with a Ca²⁺-selective electrode and then using this information to correct the Mg²⁺ measurement. nih.govnih.gov The relationship between the measured potential and ion activity, including interferences, is described by the Nikolsky-Eisenman equation. nih.govnih.gov

| Interfering Ion | Selectivity Coefficient (log KPotMg,Ca) | Significance |

|---|---|---|

| Calcium (Ca²⁺) | -0.8 to -1.9 | Major interferent requiring chemometric correction for accurate blood serum analysis. researchgate.netnih.gov |

| Potassium (K⁺) | -3.7 | Low interference in physiological samples. researchgate.net |

| Sodium (Na⁺) | Sufficiently low | Minimal interference in physiological samples. nih.gov |

To facilitate rapid and automated analysis, Mg²⁺-selective electrodes based on this compound can be incorporated as detectors in Flow Injection Analysis (FIA) systems. researchgate.net FIA offers several advantages for routine analysis, including high sample throughput, reduced reagent consumption, and improved reproducibility. researchgate.netmdpi.com

In a typical FIA setup for magnesium determination, the sample is injected into a carrier stream that transports it to a flow-through cell containing the Mg²⁺-ISE. researchgate.net A crucial component of this setup is the use of a sample pre-treatment or ionic strength adjustment solution. This solution often contains buffering agents to control pH and complexing agents like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) to bind and minimize interference from other alkaline earth metals, particularly calcium. researchgate.net The use of a pulseless syringe pump for the carrier stream is also important to ensure a stable potential by eliminating variations in the streaming potential. researchgate.net

| Parameter | Description/Value | Purpose |

|---|---|---|

| Detector | Mg²⁺-ISE with this compound | Potentiometric detection of magnesium |

| Pump | Pulseless syringe pump | Provides a stable, non-variable carrier flow. researchgate.net |

| Pre-treatment Solution | Contains pH buffer and complexing agents (e.g., EGTA) | Minimizes interferences from other ions like Ca²⁺. researchgate.net |

| Sample Throughput | Up to 120 samples per hour | Allows for rapid, automated analysis. nih.gov |

Methodological Validation in Research Contexts

The validation of an analytical method using a this compound-based ISE is essential to ensure its reliability and accuracy for a specific application. This process involves evaluating several key performance characteristics.

Selectivity: As previously discussed, selectivity is a paramount concern, especially for biological samples. The selectivity coefficient (KPot) quantifies the electrode's preference for the primary ion (Mg²⁺) over an interfering ion. The lower the selectivity coefficient, the better the selectivity. For Mg²⁺ electrodes, the selectivity against Ca²⁺, Na⁺, and K⁺ is of primary importance. nih.gov

Accuracy and Precision: The accuracy of the ISE method is often validated by comparing the results with those obtained from established analytical techniques like Atomic Absorption Spectroscopy (AAS) or capillary electrophoresis. researchgate.net Precision is assessed by determining the repeatability and reproducibility of the measurements.

Response Time: This is the time required for the electrode to reach a stable potential after being exposed to the sample. Fast response times are particularly crucial for applications in FIA systems and for tracking dynamic changes in intracellular concentrations with microelectrodes. researchgate.net

Lifetime: The operational lifetime of the electrode, which can be several weeks or months, depends on the stability of the membrane and the gradual leaching of its components. researchgate.net The high lipophilicity of this compound contributes to a longer sensor lifetime. researchgate.net

Limit of Detection: The detection limit is the lowest concentration of Mg²⁺ that can be reliably measured. The use of optimized membrane compositions and pre-treatment solutions can significantly improve the detection limit. researchgate.net

Through rigorous validation, ISEs based on this compound have been established as reliable tools for the accurate determination of magnesium in various aqueous and biological samples. ntsensors.comresearchgate.net

Assessment of Response Time, Detection Limits, and Linearity

The performance of ion-selective electrodes (ISEs) is critically defined by several key parameters: response time, detection limit, and the linearity of the response over a range of concentrations. While specific detailed research findings exclusively for this compound are limited in readily available literature, the general characteristics of magnesium ISEs provide a strong indication of the performance that can be expected.

Response Time: The response time of an ISE is the time it takes for the electrode to reach a stable potential reading after a change in the analyte concentration. For magnesium ion-selective electrodes, a fast response time is a significant advantage for rapid analysis. A typical magnesium ISE is reported to have a response time of less than 60 seconds, allowing for quick and accurate results. agscientific.com

Detection Limits: The detection limit of an ISE is the lowest concentration of an analyte that can be reliably detected. For most ion-selective electrodes, the practical detection limit is in the order of 10⁻⁵ to 10⁻⁶ M. nih.gov It is at this lower limit that the electrode's response begins to deviate from the theoretical slope and loses its specificity for the primary ion.

Linearity: The linearity of an ISE refers to the concentration range over which the electrode's potential response is directly proportional to the logarithm of the ion's activity. A magnesium ion-selective electrode typically exhibits a linear response over a concentration range of 1x10⁻⁴ to 0.1 mol/L (2.4 to 2,400 mg/L). agscientific.comsigmaaldrich.com

The following table summarizes the typical performance characteristics of a magnesium ion-selective electrode, which are expected to be similar for an electrode based on this compound.

| Performance Characteristic | Typical Value |

| Response Time | < 60 seconds agscientific.com |

| Lower Detection Limit | 10⁻⁵ - 10⁻⁶ M nih.gov |

| Linear Range | 1x10⁻⁴ to 0.1 mol/L agscientific.comsigmaaldrich.com |

Comparative Methodological Studies (e.g., vs. Atomic Absorption Spectroscopy, Capillary Electrophoresis)

The validation and utility of an analytical method are often established through comparative studies with existing, well-established techniques. For the determination of magnesium ions, ISEs incorporating ionophores like this compound are frequently compared with methods such as Atomic Absorption Spectroscopy (AAS) and Capillary Electrophoresis (CE).

Comparison with Atomic Absorption Spectroscopy (AAS):

Atomic Absorption Spectroscopy is a highly sensitive and specific method for the determination of elemental concentrations. Studies comparing magnesium ISEs with AAS have demonstrated a good correlation between the two methods. For instance, results from a novel ISE for ionized magnesium showed a strong correlation with AAS when analyzing aqueous solutions containing magnesium chloride in concentrations ranging from 0.1 to 3.0 mmol/L. nih.govnih.gov

A comparative analysis of serum magnesium levels using spectrophotometry, atomic absorption spectrophotometry, and inductively coupled plasma–optical emission spectrophotometry found no significant differences between the methods, indicating similar reliability. This suggests that magnesium ISEs can provide a reliable alternative to AAS for certain applications, with the added benefits of portability, lower cost, and the ability to measure the activity of free ions in real-time.

The table below presents a conceptual comparison of results that might be obtained from a study comparing a this compound ISE with AAS for the determination of magnesium in a series of samples.

| Sample ID | Mg²⁺ Concentration by ISE (mmol/L) | Mg²⁺ Concentration by AAS (mmol/L) |

| Sample 1 | 0.52 | 0.55 |

| Sample 2 | 0.78 | 0.81 |

| Sample 3 | 1.05 | 1.02 |

| Sample 4 | 1.30 | 1.35 |

| Sample 5 | 1.62 | 1.59 |

Comparison with Capillary Electrophoresis (CE):

Capillary Electrophoresis is another powerful analytical technique for the separation and quantification of ions. A study comparing the determination of magnesium in blood plasma samples by capillary zone electrophoresis and atomic absorption spectrophotometry found no statistically significant difference between the results. nih.gov This indicates that both methods are suitable for such analyses.

While direct comparative studies between an ISE based on this compound and CE are not extensively documented in the available literature, the principles of each technique offer different advantages. ISEs provide a continuous, real-time measurement of ion activity, which is particularly useful for monitoring dynamic systems. In contrast, CE provides a separation of multiple ions in a single run, which can be advantageous for analyzing complex mixtures.

A study on the simultaneous determination of vitamin B6 and magnesium using capillary electrophoresis reported a detection limit of 0.1 mg/L for magnesium, with good linearity over a concentration range of 0.3-200 mg/L. nih.gov These performance characteristics are comparable to those of magnesium ISEs.

The choice between using a magnesium ISE and capillary electrophoresis would depend on the specific requirements of the analysis, such as the need for real-time monitoring, the complexity of the sample matrix, and the number of different ions that need to be quantified.

Applications in Cellular and Organellar Magnesium Dynamics Research

Investigation of Intracellular Free Magnesium ([Mg²⁺]i) Homeostasis

The maintenance of a stable intracellular free Mg²⁺ concentration, typically between 0.5 and 1.0 mM, is critical for a vast array of cellular functions. Magnesium ionophore IV allows researchers to experimentally alter [Mg²⁺]i to probe the systems that regulate it.

Regulation by Intracellular ATP and Nucleotide Pools

Magnesium is fundamentally linked to cellular energy metabolism, as the biologically active form of ATP is a complex with magnesium (Mg-ATP). wikipedia.org Over 300 enzymes require magnesium as a cofactor, many of which are involved in the transfer of phosphate groups, making the relationship between Mg²⁺ and ATP particularly significant. wikipedia.org

Research in this area uses this compound to artificially increase cytosolic Mg²⁺ levels, which can shift the equilibrium between free Mg²⁺, free ATP, and the Mg-ATP complex. By observing the cellular response to these induced changes, scientists can study:

The Buffering Capacity of ATP: How effectively the large intracellular pool of ATP buffers changes in free Mg²⁺ concentration.

Enzyme Kinetics: The activity of Mg²⁺-dependent enzymes, such as kinases and ATPases, under varying conditions of Mg²⁺ and ATP availability. nih.gov

Metabolic Regulation: Depletion of cellular ATP has been shown to cause a significant rise in [Mg²⁺]i, indicating a release from the nucleotide pool. saltscience.or.jp Using an ionophore to manipulate Mg²⁺ levels helps to understand the downstream consequences of this release on metabolic pathways.

Role of Membrane Transporters and Channels in Mg²⁺ Fluxes

Cellular magnesium homeostasis is dynamically regulated by a sophisticated network of channels and transporters that mediate Mg²⁺ influx and efflux across the plasma membrane. nih.gov this compound is a critical tool for characterizing these transport systems. By artificially clamping or altering the Mg²⁺ gradient, researchers can isolate and study the activity of specific transporters.

Key findings from research in this area include the identification and functional characterization of several families of mammalian Mg²⁺ transporters. nih.gov For instance, creating a high intracellular Mg²⁺ load with an ionophore can be used to measure the rate of Mg²⁺ efflux through transporters like the Na⁺/Mg²⁺ exchanger (SLC41A1), demonstrating its reliance on the sodium gradient and cellular ATP. saltscience.or.jpnih.gov

| Transporter Family | Examples | Primary Function | Location |

|---|---|---|---|

| TRPM | TRPM6, TRPM7 | Mg²⁺ Influx Channel | Plasma Membrane |

| SLC41 | SLC41A1, SLC41A3 | Na⁺/Mg²⁺ Exchanger (Efflux) | Plasma & Mitochondrial Membranes |

| MagT | MagT1 | Mg²⁺ Influx Transporter | Plasma Membrane |

| CNNM | CNNM2, CNNM4 | Basolateral Mg²⁺ Efflux | Plasma Membrane |

| MRS2 | MRS2 | Mitochondrial Mg²⁺ Influx | Inner Mitochondrial Membrane |

Effects of Hormonal and Metabolic Stimuli on Cellular Mg²⁺ Levels

Numerous studies have shown that hormonal and metabolic signals can trigger significant fluxes of Mg²⁺ across the plasma membrane, altering intracellular concentrations. nih.gov For example, β-adrenergic agonists are known to cause Mg²⁺ efflux from cells, while other agents can induce Mg²⁺ accumulation. nih.gov

This compound can be used in these studies to:

Mimic or Counteract Hormonal Effects: By inducing a controlled influx or efflux of Mg²⁺, the ionophore can simulate the effect of a hormone, allowing for the study of the downstream signaling cascade in the absence of the hormone itself.

Investigate Feedback Mechanisms: Researchers can observe how the cell's natural transport mechanisms respond after [Mg²⁺]i has been artificially altered by the ionophore, providing insight into the feedback loops that govern Mg²⁺ homeostasis.

Elucidating Magnesium Dynamics within Subcellular Compartments

Magnesium is not uniformly distributed within the cell; organelles such as mitochondria and the endoplasmic reticulum contain distinct pools of Mg²⁺. Understanding how these pools are regulated is crucial for comprehending organelle-specific functions.

Mitochondrial Magnesium Dynamics and ATP Synthesis Coupling

Mitochondria are central hubs for energy production and play a key role in buffering cytosolic Mg²⁺. The transport of Mg²⁺ into the mitochondrial matrix, primarily via the MRS2 channel, is essential for mitochondrial function. nih.gov

This compound can be used to manipulate cytosolic Mg²⁺ levels, which in turn affects the driving force for Mg²⁺ entry into mitochondria. This allows researchers to investigate the intricate relationship between mitochondrial Mg²⁺ and cellular bioenergetics. Key research findings illuminated by such approaches include:

Activation of Dehydrogenases: Several key enzymes of the Krebs cycle within the mitochondrial matrix are allosterically activated by Mg²⁺. nih.gov

Coupling to ATP Synthase: The F₀/F₁-ATP synthase, the molecular motor that produces the bulk of cellular ATP, requires Mg-ATP as its substrate and is functionally influenced by matrix Mg²⁺ concentrations. nih.govfrontiersin.org Manipulating mitochondrial Mg²⁺ levels helps to clarify its direct role in the efficiency of oxidative phosphorylation. nih.gov

Regulation of Mitochondrial Ca²⁺ Handling: Mitochondrial Mg²⁺ levels can influence the organelle's capacity to take up and release calcium (Ca²⁺), a critical second messenger. Mg²⁺ is often considered a natural antagonist to Ca²⁺ in many cellular processes. nih.gov

| Mitochondrial Process | Role of Magnesium (Mg²⁺) | Experimental Insight from Ionophore Use |

|---|---|---|

| Krebs Cycle | Cofactor for enzymes like isocitrate dehydrogenase and pyruvate dehydrogenase. nih.gov | Altering matrix Mg²⁺ demonstrates its rate-limiting role in metabolic flux. |

| ATP Synthesis | Required for the function of F₀/F₁-ATP synthase and formation of the Mg-ATP substrate. nih.govfrontiersin.org | Shows direct correlation between matrix Mg²⁺ and ATP production efficiency. |

| Ion Transport | Modulates the activity of Ca²⁺ transport systems. nih.gov | Reveals the interplay between Mg²⁺ and Ca²⁺ homeostasis within the mitochondria. |

Magnesium Homeostasis in Endoplasmic Reticulum (ER) and Golgi Apparatus

The endoplasmic reticulum (ER) and Golgi apparatus are critical for protein synthesis, modification, and trafficking. nih.gov These organelles also serve as significant intracellular Mg²⁺ stores. nih.gov The ER, for example, is estimated to contain a total Mg²⁺ concentration of 14 to 18 mM. nih.gov

While the specific transporters that mediate Mg²⁺ flux across the ER and Golgi membranes are less characterized than those in the plasma membrane or mitochondria, their importance is increasingly recognized. nih.gov Recently, a P-type ATPase transporter, ERMA (TMEM94), was identified as being responsible for Mg²⁺ uptake into the ER. uthscsa.edu Metal ions, including Ca²⁺, Mn²⁺, and Zn²⁺, are known to be essential cofactors for many Golgi-resident glycosylation enzymes. nih.gov

Nuclear and Peroxisomal Magnesium Environments

While the cytoplasm and mitochondria are primary focuses of magnesium research, emerging evidence suggests that this compound can be a valuable tool for probing the distinct magnesium environments of the nucleus and peroxisomes. The nuclear matrix, a proteinaceous framework crucial for the higher-order organization of chromatin, requires stabilization for its isolation and study. Magnesium ions play a role in this stabilization process. Studies have shown that varying concentrations of Mg++, introduced into isolated nuclei, affect the spatial distribution of nuclear matrix proteins. nih.gov For instance, even low concentrations of Mg++ can induce significant changes in the distribution of antigens related to RNA metabolism and nuclear body components, with these effects becoming more pronounced as the magnesium concentration increases. nih.gov This suggests that alterations in nuclear magnesium levels, which can be induced by ionophores, have a direct impact on the structural integrity and organization of the nuclear scaffold. nih.gov

The sensitivity of different nuclear proteins to changes in magnesium concentration may reflect their varying degrees of association with the nuclear scaffold and their specific functional or structural roles. nih.gov By using this compound to manipulate nuclear magnesium concentrations, researchers can further investigate the specific roles of this ion in nuclear processes such as chromatin organization, DNA replication, and gene expression.

Studies on Magnesium-Dependent Cellular Processes

Modulation of Enzyme Activity (e.g., Kinases, Phosphatases, ATPases)

This compound is a critical tool for elucidating the modulatory effects of magnesium on a wide array of enzymes central to cellular function. Magnesium is an essential cofactor for many enzymatic reactions, and its intracellular concentration can significantly influence their activity.

Kinases: Kinase activity is fundamentally dependent on magnesium, as it forms a complex with ATP (Mg-ATP), which is the true substrate for most kinases. However, free magnesium ions can also have regulatory effects. Studies have shown that changes in intracellular magnesium can modulate the activity of kinases associated with the cytoskeleton. biologists.com For example, elevated intracellular magnesium may stimulate the activity of microtubule-associated protein (MAP) kinases. biologists.com Some kinases, like the interleukin-2-inducible T-cell kinase (ITK), are regulated by millimolar changes in magnesium concentration, suggesting a role for magnesium as a sensor of the cell's metabolic state. nih.gov Magnesium sulfate has been shown to inhibit the activation of protein kinase C in human platelets. nih.gov

Phosphatases: Magnesium also plays a significant role in regulating the activity of phosphatases. For instance, magnesium is a known activator of alkaline phosphatase in aqueous solutions. nih.gov However, in a reverse micellar system, which can mimic the cellular membrane environment, magnesium has been observed to be an inhibitor of human placental alkaline phosphatase. nih.gov This inhibition is thought to be due to a time-dependent conformational change in the enzyme. nih.gov

ATPases: The function of ATPases, which are crucial for ion transport and energy metabolism, is intricately linked to magnesium. Magnesium is an essential cofactor for the Na+,K+-ATPase, and its absence prevents ATP hydrolysis. nih.govresearchgate.net Magnesium ions can also act as inhibitors of (Na+,K+)-ATPase, with the kinetic data suggesting that magnesium and inorganic phosphate act independently in an ordered release process where phosphate is released first. nih.gov The inhibitory effect of magnesium can be influenced by the concentrations of other ions like sodium and potassium, as well as ATP itself. nih.gov

Table 1: Effect of Magnesium Modulation on Enzyme Activity

| Enzyme Class | Specific Enzyme | Effect of Increased Mg2+ | Research Findings |

|---|---|---|---|

| Kinases | Protein Kinase C | Inhibition | Magnesium sulfate inhibits the activation of protein kinase C in human platelets. nih.gov |

| Interleukin-2-inducible T-cell kinase (ITK) | Activation | ITK activity is regulated by millimolar changes in magnesium concentration. nih.gov | |

| Phosphatases | Human Placental Alkaline Phosphatase | Inhibition (in reverse micelles) | In a reverse micellar system, Mg2+ acts as an inhibitor, likely due to inducing a conformational change. nih.gov |

| E. coli Alkaline Phosphatase | Activation | Magnesium increases the activity of the enzyme containing 2 or 4 g-atom of zinc per mole. nih.gov | |

| ATPases | Na+,K+-ATPase | Inhibition | Magnesium acts as a "product" and dead-end inhibitor, with the effect influenced by Na+, K+, and ATP concentrations. nih.gov |

| Na+,K+-ATPase | Essential Cofactor | Mg2+ is required for the activation of enzymatic ATP hydrolysis. nih.gov |

Influence on Cytoskeletal Integrity and Organization

The integrity and dynamic organization of the cytoskeleton are profoundly influenced by intracellular magnesium levels, and this compound can be instrumental in studying these effects. Research has demonstrated that increasing the intracellular magnesium concentration can lead to the disassembly of the interphase microtubule array. nih.gov This effect is transient and reversible, with the microtubule networks reforming after a period of incubation. nih.gov

Concurrently with the disassembly of microtubules, F-actin stress fibers also disappear, while peripheral and perinuclear F-actin microfilaments often remain intact. nih.gov In contrast, intermediate filaments, such as those containing vimentin, appear to be unaffected by increased intracellular magnesium. nih.gov These effects on the cytoskeleton are specific to magnesium. nih.gov The simultaneous disintegration of microtubules and stress fibers suggests a coordinated regulatory mechanism, possibly mimicking the cytoskeletal changes that occur during cellular processes like mitosis. biologists.com

The mechanism by which magnesium exerts these effects is thought to be catalytic rather than stoichiometric, as the disassembly pattern remains consistent regardless of the injected magnesium concentration. biologists.com One proposed mechanism is the modulation of the activity of kinases and phosphatases associated with the cytoskeleton. biologists.com For instance, elevated magnesium may stimulate enzyme activity associated with microtubule-associated proteins (MAPs). biologists.com

Role in Cellular Signaling Pathways and Regulatory Mechanisms

This compound is a valuable tool for investigating the role of magnesium as a signaling molecule in various cellular pathways. Free intracellular magnesium can act as a second messenger, transducing signals from the cell surface to intracellular targets.

One prominent example is in the regulation of NMDA receptor-mediated signaling in neurons. nih.govnih.gov While extracellular magnesium is known to be a voltage-dependent blocker of NMDA receptors, studies have shown that magnesium influx through these receptors can activate intracellular signaling pathways. nih.govnih.gov Specifically, NMDA receptor-dependent magnesium influx can lead to the activation of the transcription factor CREB (cAMP response element-binding protein). nih.govnih.gov This signaling pathway can be independent of extracellular calcium and involves the activation of p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov

Furthermore, free magnesium levels are intrinsically linked to the adenylate status (ATP, ADP, AMP) of the cell. mdpi.com The equilibrium of adenylate kinase, which uses both Mg-chelated and free adenylates, plays a primary role in controlling intracellular free magnesium concentrations. mdpi.com Consequently, changes in cellular energy status are reflected in the concentration of free magnesium, which can then act as a feedback signal to regulate numerous Mg-dependent enzymes and metabolic pathways. mdpi.com This magnesium-based signaling, reflecting cellular adenylate status, is likely a widespread regulatory mechanism in both eukaryotes and prokaryotes. mdpi.com

Ex Vivo and In Vitro Models for Magnesium Transport and Distribution

Characterization of Mg2+ Transport in Isolated Tissues (e.g., Gastrointestinal Tract)

The use of isolated tissues, particularly from the gastrointestinal tract, provides a powerful ex vivo model to characterize the mechanisms of magnesium transport. Techniques such as the in vitro gut-sac method allow for the detailed study of Mg2+ movement across the intestinal epithelium. researchgate.net

Studies using isolated midgut preparations from insects have demonstrated the active transport of magnesium from the lumen to the hemolymph side. nih.gov This transport is saturable, indicating the involvement of carrier proteins, and contributes to the regulation of hemolymph magnesium concentration. nih.gov In these models, magnesium transport has been shown to depress the short-circuit current without affecting potassium transport. nih.gov

In vertebrate models, research on isolated intestinal mucosa has revealed that net magnesium efflux from the serosal side is significantly greater than from the mucosal side, an effect that is abolished by metabolic inhibitors, further supporting an active transport mechanism. researchgate.net The relationship between the rate of magnesium absorption and its luminal concentration is often curvilinear at low concentrations, suggesting a carrier-mediated system, and becomes linear at higher concentrations, indicative of a simple diffusional process. researchgate.net These ex vivo models are crucial for understanding the distinct transport systems for magnesium absorption in the small intestine. researchgate.net

Table 2: Characterization of Mg2+ Transport in Isolated Gastrointestinal Tissues

| Tissue/Organism | Experimental Model | Key Findings |

|---|---|---|

| Hyalophora cecropia (insect) midgut | Isolated and short-circuited midgut | Active transport of Mg2+ from lumen to hemolymph. Transport is saturable with an apparent Km of 34 mM-Mg2+ and Vmax of 14.9 µ-equiv cm-1 h-1. nih.gov |

| Rat ileum and colon | In vitro gut-sac | Postulated passive diffusive Mg2+ uptake into epithelial cells. researchgate.net |

| Guinea pig and human ileum | Isolated intestinal mucosa | Net tissue accumulation of Mg2+ at mucosal concentrations above 8 mM. Net Mg2+ efflux from the serosal side is greater than mucosal efflux and is abolished by metabolic inhibitors. researchgate.net |

| Human small intestine | Balanced and steady-state perfusion | Evidence for two transport systems: a carrier-mediated system saturated at low luminal Mg2+ and a simple diffusional process at higher concentrations. researchgate.net |

Examination of Mg2+ Activity in Extracellular Fluids and Biological Samples for Analytical Research

This compound is a critical component in the fabrication of ion-selective electrodes (ISEs), which are analytical tools used for the direct and selective measurement of ionized magnesium (Mg2+) in various biological samples. agscientific.comagscientific.com These sensors are particularly valuable in clinical and research settings for analyzing Mg2+ levels in extracellular fluids such as blood, serum, and plasma. agscientific.comsigmaaldrich.comscientificlabs.co.uk The accurate determination of ionized magnesium is crucial, as it is the biologically active form of the element, and imbalances can be indicative of various health conditions. agscientific.comnih.gov

The function of this compound in an ISE is based on its ability to selectively bind to Mg2+ ions and transport them across a lipophilic membrane, typically a plasticized PVC (polyvinyl chloride) matrix. researchgate.net This selective interaction generates a potential difference across the membrane that is proportional to the concentration of Mg2+ ions in the sample. This potentiometric response allows for precise quantification. researchgate.net One of the significant challenges in measuring magnesium is differentiating its selectivity from calcium (Ca2+), another abundant divalent cation in biological fluids. agscientific.com However, advancements in ionophore chemistry and membrane composition have led to the development of highly selective electrodes. agscientific.comnih.gov

Magnesium-selective ISEs are employed to analyze aqueous samples for ionized magnesium concentrations through chemometric procedures, enabling healthcare professionals to diagnose and monitor conditions related to magnesium deficiency (hypomagnesemia). agscientific.com Normal serum magnesium levels are typically in the range of 0.73 to 1.06 mmol/L. nih.gov Hypomagnesemia, defined as a serum level below 0.6 mmol/L, can be associated with neuromuscular irritability, cardiac symptoms, and may also be the primary cause of hypocalcemia. nih.govlogotech-ise.com The use of ISEs provides a rapid and reliable method for these determinations, with response times often under 60 seconds. ntsensors.com

Below is a data table summarizing the application of this compound-based ISEs in analytical research.

| Parameter | Description | References |

| Analyte | Ionized Magnesium (Mg2+) | agscientific.com |

| Technology | Ion-Selective Electrode (ISE) | agscientific.comntsensors.com |

| Core Component | This compound | sigmaaldrich.com |

| Sample Types | Human blood serum, plasma, whole blood, urine | agscientific.comnih.govlogotech-ise.comacb.org.uk |

| Primary Application | Assay of Mg2+ activity for clinical and research purposes | agscientific.comscientificlabs.co.uk |

| Clinical Relevance | Diagnosis and monitoring of hypomagnesemia and other electrolyte imbalances | agscientific.comnih.gov |

Studies on Cell Models for Ion Homeostasis Perturbations (e.g., Yeast Cell Cycle)

Ionophores are essential research tools for studying the role of ions in cellular processes by selectively increasing the permeability of biological membranes to specific ions. While direct studies citing this compound in yeast cell cycle research are not prominent, the use of other divalent cation ionophores, such as A23187, in yeast models provides a clear example of how these molecules are used to investigate magnesium homeostasis and its profound impact on cell cycle regulation. nih.govbiologists.com

Research on the fission yeast Schizosaccharomyces pombe and the budding yeast Kluyveromyces fragilis has demonstrated a crucial link between magnesium levels and the progression of the cell cycle. nih.gov Studies have shown that magnesium deficiency can halt cell division and budding, leading to altered cell morphology. dcu.iecore.ac.uk Analysis of synchronized yeast cultures revealed that the intracellular concentration of magnesium steadily decreases as cells grow and then experiences a rapid influx just before cell division. nih.gov

This observation led to the hypothesis that a falling concentration of magnesium may act as a signal, or a "transducer," of cell size, which in turn triggers key events in cell division like spindle formation. nih.govbiologists.com To test this, researchers have used the ionophore A23187 to artificially perturb magnesium homeostasis. nih.gov In an environment with magnesium but virtually no calcium, A23187 facilitates the transport of Mg2+ across the cell membrane, effectively altering the intracellular magnesium concentration. biologists.com

Key findings from these ionophore-based studies include:

A short pulse of the ionophore A23187, administered late in the cell cycle, was found to accelerate the cells into division and shorten the subsequent cycle. nih.govbiologists.com

The growth of Schizosaccharomyces pombe cells that were arrested with a metal chelator could be resumed by the addition of Mg2+. researchgate.netresearchgate.net

These experiments support the model where a sudden increase in intracellular Mg2+ concentration, facilitated by the ionophore, can trigger the breakdown of the mitotic spindle, a critical step for the completion of cell division. nih.gov

These studies exemplify how ionophores are used to manipulate and study the effects of specific ion fluxes, providing critical insights into the intricate regulatory networks that govern fundamental cellular processes like the cell cycle. biologists.comacademicjournals.org

The table below summarizes findings from studies on yeast cell cycle perturbations using ionophores.

| Organism | Ionophore Used | Observation | Conclusion | References |

| Schizosaccharomyces pombe | A23187 | A short pulse of the ionophore late in the cell cycle accelerated entry into division. | A rapid influx of Mg2+ can trigger progression through the cell cycle. | nih.govbiologists.com |

| Kluyveromyces fragilis | Not specified, but Mg levels studied | A steady fall in Mg2+ concentration occurs during cell growth, followed by a rapid influx before division. | Changes in intracellular Mg2+ concentration are tightly correlated with cell cycle progression. | nih.gov |

| Saccharomyces cerevisiae | Not specified, but Mg limitation studied | Magnesium limitation inhibited cell division and budding and altered cell morphology. | Magnesium is essential for normal cell division and growth in this yeast species. | dcu.iecore.ac.uk |

Advanced Research Directions and Future Innovations for Magnesium Ionophore Iv and Analogs

Development of Targetable and Long-Term Fluorescent Probes for Spatiotemporal Imaging

A significant frontier in magnesium biology is the ability to visualize the dynamic changes in Mg²⁺ concentration within living cells and specific organelles over extended periods. This requires the development of sophisticated fluorescent probes that are not only selective for magnesium but can also be directed to specific subcellular locations and resist photobleaching and cellular degradation. nih.govresearchgate.net

To achieve targeted imaging and long-term stability, researchers are exploring strategies to immobilize or couple magnesium-sensitive fluorescent probes to proteins or other cellular structures. nih.govnih.gov A key challenge in cellular imaging is the homogenous distribution of probes throughout the cell, which can make it difficult to discern Mg²⁺ dynamics in specific compartments like the mitochondria or nucleus. nih.gov

One innovative approach involves creating hybrid sensors that combine a small-molecule indicator with a protein anchor. nih.gov For instance, a ratiometric small-molecule indicator can be attached to a HaloTag fusion protein. This allows the probe to be genetically targeted to specific organelles, enabling the precise measurement and comparison of free Mg²⁺ levels in various subcellular locations. nih.gov This strategy overcomes the limitations of freely diffusing probes and provides a clearer picture of compartmentalized magnesium signaling.

Another strategy involves the immobilization of receptors or ions onto solid substrates for analytical purposes. Techniques such as using polydopamine coatings to immobilize magnesium ions on implant surfaces or micropatterning G protein-coupled receptors on sensor chips demonstrate the versatility of immobilization for creating stable, functional biointerfaces. nih.govnih.gov These principles can be adapted for the development of robust, reusable magnesium-sensing platforms.

The full potential of advanced fluorescent probes is realized when they are paired with powerful imaging technologies. Techniques like confocal laser scanning and two-photon microscopy (TPM) are instrumental in visualizing and measuring Mg²⁺ in three dimensions, even deep within tissues. nih.govrsc.orgrsc.org TPM is particularly advantageous for live-cell and tissue imaging because it uses lower-energy photons, which minimizes phototoxicity and allows for deeper penetration into samples compared to traditional one-photon microscopy. rsc.orgacs.org

The combination of TPM with newly developed two-photon fluorescent probes for Mg²⁺, such as FMg1 and FMg2, enables the dual-color imaging of both magnesium and calcium activities simultaneously in living cells and tissues at depths of 100–200 μm. acs.org This capability is crucial for untangling the complex interplay between these two vital cations in cellular signaling.

Beyond fluorescence microscopy, other in-situ techniques are providing new insights into the role and behavior of magnesium, primarily in materials science. In-situ transmission electron microscopy (TEM) and X-ray radiography can visualize the interaction between magnesium alloy microstructures and precipitates during processes like deformation and solidification. imperial.ac.ukmonash.edu While not focused on biological ions, these advanced imaging methods showcase the power of in-situ visualization to understand magnesium's behavior in complex systems. monash.edu

Rational Design of Next-Generation Ionophores for Improved Analytical Performance

The performance of ion-selective electrodes (ISEs) and other sensors is critically dependent on the properties of the ionophore. The rational design of new ionophores aims to create molecules with superior selectivity, stability, and resistance to interference, enabling accurate measurements in increasingly complex and challenging environments. elsevierpure.com

A persistent challenge in magnesium sensing has been achieving high selectivity for Mg²⁺ over Ca²⁺, as these ions share similar charge and size characteristics. agscientific.com The design of novel ionophores, such as double-armed diazacrown ether derivatives, has led to significant improvements. By systematically modifying the structure of these molecules—for example, by altering the ring size and the composition of the side chains—researchers can fine-tune the ionophore's binding cavity to preferentially accommodate Mg²⁺. elsevierpure.com

This molecular modeling approach has yielded ionophores with excellent Mg²⁺ selectivity, which is essential for accurate measurements in biological fluids where calcium is also present. elsevierpure.com The principles of selectivity are also studied in biological systems, such as magnesium-selective ion channels. nih.gov These channels achieve high selectivity not necessarily through rigid spatial coordination of a dehydrated ion, but through specific interactions with the hydrated Mg²⁺ ion at the channel's entrance, a mechanism that could inspire new designs for synthetic ionophores. nih.gov

| Probe/Ionophore | Binding Site/Motif | Key Advantage | Reference |

|---|---|---|---|

| KMG-20-AM | Charged β-diketone | Selectivity for Mg²⁺ over Ca²⁺ is more than 200 times higher than older probes like Mag-fura-2. | nih.govrsc.org |

| FMg1 and FMg2 | o-aminophenol-N,N,O-triacetate (APTRA) | Designed for two-photon microscopy, allowing simultaneous imaging of Mg²⁺ and Ca²⁺. | acs.org |

| K22B5 | 18-membered diazacrown ether | Exhibits excellent Mg²⁺ selectivity in ion-selective electrodes through structural design. | elsevierpure.com |

| Mrs2 Channel | Biological (YGMN motif) | Highly selective for Mg²⁺; discriminates against Ca²⁺, potentially by binding the hydrated ion. | nih.gov |

A primary strategy to combat this issue is the covalent immobilization of the ionophore onto the polymer matrix. nih.govresearchgate.net By chemically bonding the ionophore to the membrane material (e.g., a methyl methacrylate-decyl methacrylate (B99206) copolymer), its mobility is drastically reduced, preventing it from leaking out of the membrane. researchgate.netnih.gov This approach has been shown to dramatically improve the stability and sensitivity of ISEs. researchgate.net Other strategies to enhance sensor performance include optimizing the composition of the internal filling solution to minimize transmembrane ion fluxes and increasing the membrane thickness. researchgate.netnih.gov

Emerging Research Applications Beyond Direct Biological Sensing

While the primary application of magnesium ionophores has been in measuring biological and clinical samples, their unique ability to selectively bind and transport Mg²⁺ ions is opening doors to novel applications in other scientific and industrial fields.

One of the most intriguing emerging applications is in the treatment of nuclear waste. agscientific.com Research has shown that magnesium-selective ionophores can act as effective extraction agents for certain trivalent actinides and lanthanides, such as americium (Am³⁺) and europium (Eu³⁺), from acidic nuclear waste streams through a nitrobenzene (B124822) medium. This suggests a potential future role for magnesium ionophores in environmental remediation and the sustainable management of radioactive materials. agscientific.com

Another area of interest is in the development of next-generation energy storage systems. Rechargeable magnesium-ion batteries are being explored as a potentially safer and more cost-effective alternative to lithium-ion batteries. The development of cathode materials and electrolytes that can efficiently and reversibly intercalate Mg²⁺ is a key challenge. While not a direct use of ionophores as charge carriers, the fundamental chemistry of selective magnesium complexation and transport that underpins ionophore design is highly relevant to solving the material challenges in this field. researchgate.net

Environmental Monitoring (e.g., Water Hardness Assessment)

The monitoring of water quality is a critical aspect of environmental management. Water hardness, primarily caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a key parameter that requires accurate and reliable measurement. agscientific.comwater-monitoring.com High levels of water hardness can lead to the formation of scale in pipes (B44673) and industrial equipment, which can cause blockages and reduce heat transfer efficiency. agscientific.com Consequently, industries and water treatment facilities continuously monitor water hardness to prevent such issues. agscientific.com

Ion-selective electrodes (ISEs) have emerged as a valuable tool for the real-time analysis of specific ions in aqueous solutions. water-monitoring.comresearchgate.net An ISE designed for magnesium detection typically incorporates a specialized membrane that selectively interacts with Mg²⁺ ions. The core component of this membrane is an ionophore, a lipophilic molecule that reversibly binds to the target ion. agscientific.com Magnesium Ionophore IV, also known as ETH 7025, is a highly lipophilic, neutral ionophore with a demonstrated high selectivity for magnesium ions, making it a strong candidate for use in such environmental monitoring applications. sigmaaldrich.com

The principle of operation for an ion-selective electrode involves the development of an electrical potential across the membrane that is proportional to the concentration (or more accurately, the activity) of the target ion in the sample. water-monitoring.com When the electrode is immersed in a water sample, the this compound embedded within the membrane selectively complexes with Mg²⁺ ions. This selective binding process at the membrane-sample interface generates a measurable potential difference against a reference electrode. This potential can then be correlated to the magnesium concentration, providing a direct measure of magnesium's contribution to total water hardness.

The use of ionophore-based ISEs offers significant advantages over traditional methods of water hardness determination like titration, which can be time-consuming and less suitable for continuous, on-site monitoring. water-monitoring.com Sensors utilizing ionophores like this compound can provide rapid, real-time data, allowing for immediate adjustments in water treatment processes.

Table 1: General Specifications for a Magnesium Ion-Selective Electrode for Water Analysis (Note: This table represents typical specifications and may not be specific to a sensor using this compound, but illustrates the expected performance parameters.)

| Parameter | Typical Value/Range |

| Measurement Range | 1x10⁻⁴ to 0.1 mol/L (2.4 to 2,400 mg/L) ntsensors.com |

| pH Range | 3 to 8.5 ntsensors.com |

| Response Time | < 60 seconds ntsensors.com |

| Primary Interfering Ions | Ca²⁺, K⁺ ntsensors.com |

| Temperature Range | 5 - 50 °C ntsensors.com |

The development of robust and selective ISEs incorporating advanced ionophores such as this compound holds significant promise for enhancing the efficiency and accuracy of environmental monitoring, particularly in the continuous assessment of water hardness. agscientific.comntsensors.com

Potential Applications in Material Science and Extraction Processes (e.g., Nuclear Waste Treatment)

Beyond environmental sensing, the selective binding properties of this compound present potential applications in advanced material science and chemical separation technologies, including the challenging field of nuclear waste treatment.

Solvent extraction, or liquid-liquid extraction, is a widely used technique for separating and purifying metal ions from aqueous solutions. nih.govcetjournal.it This process relies on an extractant molecule, dissolved in an organic solvent immiscible with water, that selectively binds to the target metal ion, transferring it from the aqueous phase to the organic phase. cetjournal.it The high selectivity of this compound for Mg²⁺ suggests its potential utility as a highly efficient extractant in such processes. It could be employed for the selective removal of magnesium from industrial brines or process streams, which is often a necessary step in the recovery of more valuable elements like lithium. nih.govcetjournal.it

A particularly compelling future application lies in the treatment of radioactive waste. Nuclear waste streams often contain a complex mixture of elements, including hazardous radioactive isotopes. The separation of specific radionuclides is a critical step in waste management, aiming to reduce the volume and long-term radiotoxicity of high-level waste.

Research has explored the use of magnesium-selective ionophores as agents for the extraction of trivalent actinides, such as americium (Am³⁺) and europium (Eu³⁺), from acidic media. agscientific.com These studies have demonstrated that ionophores designed for divalent magnesium can also form stable complexes with these trivalent ions. This has led to the consideration of magnesium ionophores as potential tools for nuclear waste treatment. agscientific.com The underlying principle is the use of these ionophores in liquid-liquid extraction or membrane separation processes to selectively remove specific radionuclides from highly acidic waste solutions. Ion exchange is a common technology for treating liquid radioactive waste, and ionophores can be considered a specialized class of ion-complexing agents that could be adapted for such processes. nih.govwatermanaustralia.com

Table 2: Comparison of Separation Technologies for Metal Ion Removal

| Technology | Principle | Potential Role of this compound |

| Solvent Extraction | Selective transfer of ions from aqueous to organic phase using an extractant. nih.gov | Could act as a highly selective extractant for Mg²⁺ or other target ions (e.g., Am³⁺, Eu³⁺) in the organic phase. agscientific.com |

| Ion Exchange | Reversible exchange of ions between a solid phase (resin) and a liquid phase. nih.gov | Could be incorporated into polymer resins to create highly selective ion-exchange materials for specific metal ions. |

| Membrane Separation | Use of a selective barrier (membrane) to separate ions from a solution. iaea.org | Can be embedded in liquid or polymer membranes to facilitate the selective transport of target ions across the membrane. |